molecular formula C23H18ClN3O5 B15015236 4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol

4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol

Cat. No.: B15015236
M. Wt: 451.9 g/mol
InChI Key: XTKWCUDXTTVSRO-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves multiple steps, starting with the preparation of the benzoxazole moietyCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is not well understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The pathways involved in its action are likely complex and require further study .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrophenols, such as:

  • 2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl
  • 4-chloro-3,5-dimethyl-6-nitrophenol

Uniqueness

What sets 4-chloro-2-[(E)-{[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol apart is its combination of functional groups, which may confer unique chemical and biological properties .

Properties

Molecular Formula

C23H18ClN3O5

Molecular Weight

451.9 g/mol

IUPAC Name

4-chloro-2-[[2-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C23H18ClN3O5/c1-11-6-4-9-17-19(11)26-23(32-17)14-7-5-8-16(21(14)28)25-10-15-12(2)18(24)13(3)20(22(15)29)27(30)31/h4-10,28-29H,1-3H3

InChI Key

XTKWCUDXTTVSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C(=CC=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)O

Origin of Product

United States

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